
Crambescidin 816
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Crambescidin 816 is a naturally occurring compound found in marine sponges. It has been identified as a potent cytotoxic agent that has shown promising results in various scientific research studies.
Mécanisme D'action
The mechanism of action of crambescidin 816 is not fully understood. However, it is believed to act by disrupting the function of the cell membrane, leading to cell death. It has also been shown to inhibit the activity of certain enzymes, which may contribute to its cytotoxic effects.
Biochemical and Physiological Effects:
Crambescidin 816 has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth and proliferation of these cells. It has also been shown to have anti-inflammatory effects, and to modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using crambescidin 816 in lab experiments is its potent cytotoxic properties, which make it an effective tool for studying cancer biology. However, its complex structure and difficulty of synthesis make it challenging to work with, and it is also highly toxic, which requires careful handling.
Orientations Futures
There are several future directions for research on crambescidin 816. One area of interest is its potential as a treatment for Alzheimer's disease, as it has been shown to inhibit the activity of certain enzymes that are implicated in the disease. Another area of interest is its use as a tool for studying the role of cell membranes in cancer biology. Finally, there is also interest in developing more efficient methods of synthesizing crambescidin 816, which would make it more widely available for research purposes.
Méthodes De Synthèse
Crambescidin 816 is a complex molecule that is difficult to synthesize. It is usually isolated from marine sponges, although there have been attempts to synthesize it in the laboratory. The most successful method of synthesis involves the use of a chiral auxiliary, which allows for the selective formation of the desired enantiomer.
Applications De Recherche Scientifique
Crambescidin 816 has been the subject of numerous scientific research studies due to its potent cytotoxic properties. It has been shown to be effective against a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy. It has also been investigated as a potential treatment for other diseases, such as Alzheimer's and HIV.
Propriétés
Numéro CAS |
135257-45-3 |
|---|---|
Nom du produit |
Crambescidin 816 |
Formule moléculaire |
C45H80N6O7 |
Poids moléculaire |
817.2 g/mol |
InChI |
InChI=1S/C45H80N6O7/c1-3-38-22-16-17-26-43(58-38)33-36-24-28-45(55)40(44(27-19-21-35(2)57-44)49-42(48-43)51(36)45)41(54)56-32-18-14-12-10-8-6-4-5-7-9-11-13-15-23-39(53)50(31-20-29-46)34-37(52)25-30-47/h16,22,35-38,40,52,55H,3-15,17-21,23-34,46-47H2,1-2H3,(H,48,49) |
Clé InChI |
DFDTZECTHJFPHE-UHFFFAOYSA-N |
SMILES |
CCC1C=CCCC2(O1)CC3CCC4(N3C(=NC5(C4C(=O)OCCCCCCCCCCCCCCCC(=O)N(CCCN)CC(CCN)O)CCCC(O5)C)N2)O |
SMILES canonique |
CCC1C=CCCC2(O1)CC3CCC4(N3C(=NC5(C4C(=O)OCCCCCCCCCCCCCCCC(=O)N(CCCN)CC(CCN)O)CCCC(O5)C)N2)O |
Synonymes |
crambescidin 816 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-nitro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B237136.png)
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B237142.png)
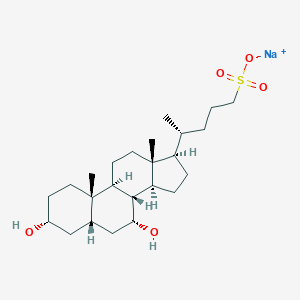
![2-[(4-chlorophenyl)sulfanyl]-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B237144.png)
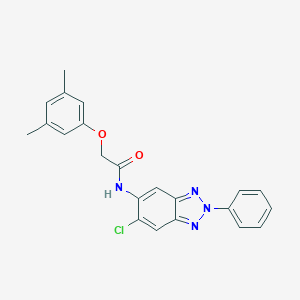

![2,3-dichloro-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B237169.png)
![5-nitro-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B237170.png)
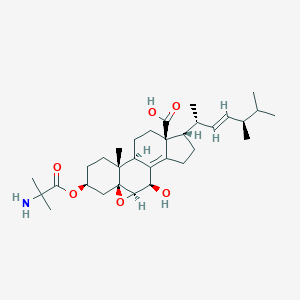
![3,4-dimethyl-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B237177.png)
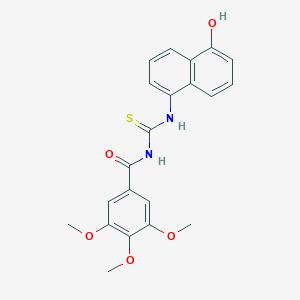
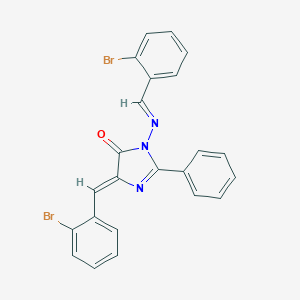
![(7R,8R,9S,13S,14S,17S)-7-[11-(4-(125I)Iodanylphenoxy)undecyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B237190.png)
![(2E,4E,6Z,8E,10E,12R,13R,14E,16S)-13-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]-2,10,12,14,16-pentamethyl-18-phenyloctadeca-2,4,6,8,10,14-hexaenamide](/img/structure/B237195.png)